Product packaging for Ac-DEVD-CMK(Cat. No.:)

Ac-DEVD-CMK

Cat. No.: B1662386
M. Wt: 550.9 g/mol
InChI Key: ATNOUPFYBMVFLD-RSLFNQERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Caspases in Programmed Cell Death Pathways

Caspases are a family of enzymes that are central to the apoptotic process. medchemexpress.com They are synthesized as inactive zymogens, or procaspases, and are activated through a proteolytic cascade in response to pro-apoptotic signals. sigmaaldrich.comwikipedia.org There are two main pathways for caspase activation: the extrinsic or death receptor pathway, and the intrinsic or mitochondrial pathway.

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of initiator caspases, such as caspase-8. The intrinsic pathway, on the other hand, is triggered by various intracellular stresses, which result in the release of cytochrome c from the mitochondria and the subsequent activation of the initiator caspase-9. Both initiator caspases, once activated, converge to activate the executioner caspases, which are responsible for the systematic dismantling of the cell.

Caspase-3 as a Central Executioner Protease in Apoptosis

Among the executioner caspases, caspase-3 is considered a primary and indispensable player in the final stages of apoptosis. wikipedia.orgmedchemexpress.com It is activated by initiator caspases like caspase-8 and caspase-9. wikipedia.org Once activated, caspase-3 is responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. These include DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. scbt.com The pivotal role of caspase-3 in this process has made it a significant target for both therapeutic intervention and as a biomarker for apoptosis in research. scbt.com

Significance of Caspase Inhibition in Biomedical Research

The ability to modulate caspase activity is of paramount importance in biomedical research. Dysregulation of apoptosis is implicated in a wide array of human diseases. Insufficient apoptosis can contribute to the development of cancer and autoimmune disorders, while excessive apoptosis is a hallmark of neurodegenerative diseases, ischemic injury, and certain types of infection. abmole.com

Caspase inhibitors are invaluable tools that allow researchers to dissect the intricate signaling pathways of apoptosis. scbt.com By blocking the activity of specific caspases, scientists can investigate the precise roles of these enzymes in various cellular processes and disease models. This has led to a deeper understanding of the molecular mechanisms underlying numerous pathologies and has opened avenues for the development of novel therapeutic strategies.

Overview of Caspase-3 Inhibitor III in Research Contexts

Caspase-3 Inhibitor III, also known by its chemical name Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethylketone), is a potent, cell-permeable, and irreversible inhibitor of caspase-3. sigmaaldrich.comsigmaaldrich.com Its design is based on the preferred cleavage sequence of caspase-3, allowing it to specifically target and inactivate this enzyme. While it is highly selective for caspase-3, it has also been shown to inhibit other caspases such as caspase-6, -7, -8, and -10. sigmaaldrich.comsigmaaldrich.com

This inhibitor has been widely utilized in various research settings to probe the functional consequences of caspase-3 inhibition. For instance, it has been instrumental in studies investigating the role of apoptosis in traumatic brain injury, where its application has been shown to reduce neuronal cell death. nih.gov Furthermore, it is a valuable tool in cancer research for exploring apoptosis resistance mechanisms and in neurobiology for studying the pathways of neuronal loss in degenerative disorders. merckmillipore.comstemcell.com

Chemical and Physical Properties of Caspase-3 Inhibitor III

PropertyValueSource
Molecular Formula C₂₁H₃₁ClN₄O₁₁ sigmaaldrich.comnih.gov
Molecular Weight 550.94 g/mol sigmaaldrich.com
CAS Number 285570-60-7 sigmaaldrich.com
Form Lyophilized solid powder sigmaaldrich.com
Color White to off-white sigmaaldrich.com
Solubility Soluble in 20% acetonitrile (B52724) (1 mg/mL) and DMSO (≤ 90 mM) sigmaaldrich.comstemcell.com
Mechanism of Action Irreversible inhibitor sigmaaldrich.comsigmaaldrich.com
Primary Target Caspase-3 sigmaaldrich.comsigmaaldrich.com
Other Targets Caspase-6, -7, -8, -10 sigmaaldrich.comsigmaaldrich.com

Research Applications of Caspase-3 Inhibitor III

Research AreaKey Findings with Caspase-3 Inhibitor IIIReferences
Traumatic Brain Injury Attenuated neuronal cell death and reduced lesion volumes. nih.gov
Neuroprotection Exhibited neuroprotective effects in models of seizure-induced brain injury. tocris.com
Cancer Research Used to study apoptosis resistance and the effects of caspase inhibition on tumor cells. merckmillipore.com
Platelet Storage Shown to increase the functionality and survival of platelets during storage. nih.gov
Pemphigus Vulgaris Reduced Dsg3 shedding and acantholysis in in vitro and in vivo models. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31ClN4O11 B1662386 Ac-DEVD-CMK

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOUPFYBMVFLD-RSLFNQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Molecular Aspects of Caspase 3 Inhibition

Mechanism of Action of Caspase-3 Inhibitor III

Caspase-3 Inhibitor III, also known as Ac-DEVD-CMK, is a cell-permeable and irreversible inhibitor of caspase-3. sigmaaldrich.comscbt.comsigmaaldrich.com It also demonstrates inhibitory activity against other caspases such as caspase-6, caspase-7, caspase-8, and caspase-10. sigmaaldrich.com The core of its function lies in its ability to specifically target and neutralize the activity of these enzymes, which are central to the execution phase of programmed cell death.

Interaction with the Caspase-3 Active Site

Caspase-3, like other caspases, is a cysteine protease that cleaves target proteins at specific aspartic acid residues. ebi.ac.ukwikipedia.org The active site of caspase-3 contains a catalytic dyad composed of a cysteine (Cys163) and a histidine (His121) residue. ebi.ac.ukresearchgate.net The inhibitor, which mimics the natural tetrapeptide substrate DEVD (Asp-Glu-Val-Asp), binds to the active site of the enzyme. researchgate.netpatsnap.com The aspartate residue of the inhibitor fits into the S1 pocket of the caspase, a deep pocket that specifically accommodates aspartic acid. researchgate.netnih.gov The chloromethylketone (CMK) group of the inhibitor then forms a covalent thioether bond with the catalytic cysteine residue in the active site, leading to irreversible inactivation of the enzyme. nih.gov

Disruption of Enzyme-Substrate Complex Formation

By irreversibly binding to the active site, Caspase-3 Inhibitor III effectively blocks the access of natural substrates to the enzyme. patsnap.com This prevents the formation of the enzyme-substrate complex, which is a necessary step for the proteolytic cleavage of downstream targets. The stable covalent bond formed between the inhibitor and the caspase ensures that the enzyme remains inactive, thereby halting the apoptotic cascade. nih.gov

Kinetic Modulation of Caspase-3 Activity

Kinetic studies have revealed the potent inhibitory nature of compounds similar to Caspase-3 Inhibitor III. For instance, the related aldehyde inhibitor Ac-DEVD-CHO exhibits a very low apparent inhibition constant (Ki app) for caspase-3, indicating high affinity. nih.gov The inhibition of caspase-3 by such peptide-based inhibitors often follows a multi-step kinetic mechanism, which can involve rapid equilibrium steps followed by an inactivation step. nih.gov The irreversible nature of the inhibition by CMK-containing inhibitors like Caspase-3 Inhibitor III means that the enzyme is permanently taken out of commission, leading to a sustained suppression of its activity. sigmaaldrich.comscbt.com

Competitive Inhibition Mechanisms

Caspase-3 Inhibitor III functions as a competitive inhibitor because its structure, particularly the DEVD peptide sequence, mimics the natural substrate of caspase-3. patsnap.com This allows it to compete with endogenous substrates for binding to the active site. Once bound, the reactive CMK group ensures that the inhibition is irreversible, distinguishing it from classical competitive inhibitors that bind reversibly.

Specificity and Selectivity Profile of Caspase-3 Inhibitor III

The specificity of a caspase inhibitor is crucial for its utility as a research tool and for its potential therapeutic applications.

Targeting of Caspase-3 and Homologous Caspases (e.g., Caspase-6, -7, -8, -10)

Caspase-3 Inhibitor III, with its this compound structure, is a potent inhibitor of caspase-3. sigmaaldrich.comsigmaaldrich.com However, due to the conserved nature of the active site among executioner caspases, it also exhibits inhibitory activity against other members of the caspase family. sigmaaldrich.com Specifically, it has been shown to inhibit caspase-6, caspase-7, caspase-8, and caspase-10. sigmaaldrich.com Caspase-7, which has a substrate preference similar to caspase-3 (DEVD), is also strongly inhibited. nih.govbertin-bioreagent.com While it can inhibit initiator caspases like caspase-8, the efficiency may be lower compared to its potent inhibition of executioner caspases. nih.gov The broad-spectrum nature of this inhibitor is an important consideration in its application, as it can affect multiple apoptotic pathways.

Caspase TargetReported Inhibition by Caspase-3 Inhibitor III (or similar DEVD-based inhibitors)
Caspase-3 Potent, irreversible inhibition sigmaaldrich.comscbt.comsigmaaldrich.com
Caspase-6 Inhibited sigmaaldrich.com
Caspase-7 Potent inhibition nih.govbertin-bioreagent.com
Caspase-8 Inhibited sigmaaldrich.comnih.gov
Caspase-10 Inhibited sigmaaldrich.com

Structural Determinants of Inhibitor Selectivity (e.g., S2 Pocket Residues)

The selectivity of caspase inhibitors is largely determined by the interactions between the inhibitor's peptide sequence and the substrate-binding pockets of the caspase enzyme, designated S1, S2, S3, and S4. For caspase-3, the DEVD sequence is a preferred substrate.

Structural studies of caspase-3 in complex with the closely related inhibitor Ac-DEVD-CHO provide significant insight into these interactions. rcsb.org The P1 aspartic acid (Asp) residue of the inhibitor fits into the S1 pocket, a key recognition site for all caspases. The P4 Asp residue also forms critical interactions. The selectivity of DEVD-based inhibitors for caspase-3 over other caspases is significantly influenced by the residues at the P2 and P3 positions and their fit within the corresponding S2 and S3 pockets.

The S2 pocket of caspase-3 is a notably hydrophobic groove. The valine (Val) residue at the P2 position of the inhibitor fits snugly into this hydrophobic pocket. rcsb.org This interaction is a major determinant of binding affinity and selectivity. In contrast, inhibitors with a polar residue at the P2 position show weaker inhibition of caspase-3. rcsb.org

The S3 pocket is a more hydrophilic, surface-exposed site. The glutamic acid (Glu) residue at the P3 position of the inhibitor forms favorable polar interactions with residues in the S3 site, such as Ser209. nih.gov This specific interaction between the P3 residue and the S3 pocket further enhances the selectivity for caspase-3. nih.gov The combination of a hydrophobic P2 residue and a hydrophilic P3 residue is a key feature for potent and selective inhibition of caspase-3.

Impact on Apoptotic Signaling Cascades

The inhibition of caspase-3, the primary executioner caspase, has profound effects on the progression of apoptosis by interrupting the signaling cascade at a critical juncture.

Prevention of Effector Caspase Activation and Cleavage

This is the most direct consequence of using Caspase-3 Inhibitor III. Caspase-3 is responsible for the proteolytic cleavage of a wide array of cellular substrates that lead to the morphological and biochemical hallmarks of apoptosis. One of the most well-known substrates is Poly (ADP-ribose) polymerase (PARP). ambeed.com By irreversibly binding to and inactivating caspase-3, this compound directly prevents the cleavage of PARP and other key structural and regulatory proteins. This blockade of substrate cleavage halts the execution phase of apoptosis.

Interference with Mitochondrial Pathway Events (e.g., Cytochrome c Release)

The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic pathway of apoptosis, occurring upstream of caspase-3 activation. embopress.orgnih.gov Cytochrome c, in conjunction with Apaf-1 and dATP, forms the apoptosome, which in turn activates the initiator caspase-9, leading to the activation of caspase-3. While the initial release of cytochrome c is not dependent on caspase-3 activity, a feedback amplification loop exists. Activated caspases, including caspase-3, can promote further mitochondrial disruption and cytochrome c release. nih.gov By blocking caspase-3 activation, this compound can interrupt this feedback loop, thereby preventing the secondary, amplified release of cytochrome c and other mitochondrial pro-apoptotic factors. For example, in models of hyperglycemia-induced apoptosis, which is mediated by the mitochondrial cytochrome c pathway, this compound has been shown to be an effective inhibitor. medchemexpress.com

Allosteric Modulation of Caspase-3 Conformation and Activity

Allosteric inhibition represents a distinct mechanism for regulating enzyme activity, where an inhibitor binds to a site other than the active site, inducing a conformational change that reduces or eliminates catalytic function. nih.govnih.gov In the case of caspases, allosteric inhibitors have been identified that bind to the dimer interface of the enzyme. nih.govnih.gov This binding destabilizes the active conformation and shifts the enzyme into an inactive, zymogen-like state. nih.gov

It is important to note that Caspase-3 Inhibitor III (this compound) is not an allosteric inhibitor . As a peptide mimetic with a reactive CMK group, it functions as an active-site-directed, irreversible covalent inhibitor. nih.gov The discussion of allosteric modulation is relevant here to contrast the different ways in which caspase activity can be controlled. While this compound directly and irreversibly blocks the catalytic machinery, allosteric inhibitors offer a reversible means of tuning enzyme activity through conformational control.

Cellular and Biological Effects of Caspase 3 Inhibition

Regulation of Apoptotic Processes

The primary and most studied role of Caspase-3 is its function as a central executioner in the apoptotic cascade. Consequently, its inhibition profoundly affects the morphological and biochemical hallmarks of programmed cell death.

Attenuation of DNA Fragmentation and Chromatin Condensation

Inhibition of caspase-3 has been demonstrated to be indispensable for preventing apoptotic chromatin condensation and DNA fragmentation across various cell types. researchgate.net During apoptosis, active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic dismantling of the cell. merckmillipore.com Research has shown that the application of Caspase-3 Inhibitor III effectively blocks these nuclear events. For instance, in studies involving induced apoptosis, the characteristic DNA laddering, a result of internucleosomal DNA cleavage, is significantly diminished in the presence of this inhibitor. researchgate.net Similarly, the condensation of chromatin, a process that renders the nucleus compact and dense, is also halted, preserving the normal nuclear architecture. core.ac.uk This highlights the critical role of caspase-3 in orchestrating the nuclear changes that are hallmarks of apoptosis. medchemexpress.com

Prevention of Apoptotic Body Formation

The final stages of apoptosis involve the fragmentation of the cell into smaller, membrane-bound vesicles known as apoptotic bodies. glpbio.com This process facilitates the orderly removal of the dying cell by phagocytes, thereby preventing an inflammatory response. medchemexpress.com The formation of these bodies is a direct consequence of the widespread substrate cleavage mediated by executioner caspases, including caspase-3. merckmillipore.com By blocking the activity of caspase-3, Caspase-3 Inhibitor III effectively prevents the cellular blebbing and fragmentation that lead to the formation of apoptotic bodies. researchgate.net This intervention maintains the structural integrity of the cell, even in the presence of apoptotic stimuli.

Influence on Cell Cycle Progression and Cell Survival

In some experimental models, treatment with Caspase-3 Inhibitor III has been shown to influence cell cycle checkpoints. For example, in human pharyngeal squamous carcinoma cell lines, the inhibitor prevented citrate-induced p21 cleavage and G2/M accumulation. medchemexpress.commedchemexpress.com Furthermore, in studies on pemphigus vulgaris, an autoimmune blistering disease, the use of Caspase-3 Inhibitor III dampened the increase in early proliferation markers like cyclin D2. plos.orgresearchgate.net This suggests that in certain contexts, caspase-3 activity is required for normal cell cycle progression, and its inhibition can lead to cell cycle arrest.

From a cell survival perspective, the primary effect of Caspase-3 Inhibitor III is the direct prevention of apoptotic death. By blocking the executioner phase of apoptosis, the inhibitor promotes cell survival in the face of various death-inducing stimuli, such as high glucose levels, certain chemical inducers, and cellular stress. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Non-Apoptotic Roles and Cellular Pathways Affected by Caspase-3 Inhibition

Beyond its canonical role in apoptosis, caspase-3 is increasingly recognized for its involvement in a range of non-apoptotic cellular functions. Inhibition of this enzyme, therefore, has broader consequences than simply preventing cell death.

Modulation of Cellular Proliferation and Growth

Paradoxically, while being a key executioner of cell death, caspase-3 has been implicated in promoting cell proliferation under specific conditions. plos.org Low-level, non-apoptotic caspase-3 activity has been observed to be involved in the regulation of cell proliferation, migration, and differentiation. plos.orgsemanticscholar.org

Research in the context of pemphigus vulgaris has provided significant insights into this non-apoptotic role. In these studies, the application of Caspase-3 Inhibitor III was found to reduce the expression of pro-proliferative mediators such as c-Myc and N-Myc. plos.orgresearchgate.net This suggests that a certain threshold of caspase-3 activity is necessary to support proliferation in these cells. The inhibitor's ability to dampen the increase in cyclin D2 further supports the role of caspase-3 in cell cycle regulation and, consequently, cellular growth. plos.orgresearchgate.net These findings indicate that the impact of Caspase-3 Inhibitor III on cellular proliferation is context-dependent, potentially inhibiting growth in scenarios where low-level caspase-3 activity is required for proliferative signaling.

Impact on Cellular Stress Responses

Caspase-3 activity is intricately linked with cellular stress responses. The unfolded protein response (UPR), a major cellular stress pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER), can lead to caspase activation and apoptosis if the stress is prolonged or severe. nih.gov Inhibition of caspase-3 can modulate the outcome of such stress responses.

Studies have shown that in response to certain cellular stressors, there can be an initiation of an anti-apoptotic stress response that involves the upregulation of heat shock proteins like hsp27. plos.org This protein can, in turn, prevent robust caspase-3 activation and promote cell survival pathways. plos.org By directly inhibiting caspase-3 with compounds like Caspase-3 Inhibitor III, it is possible to mitigate the detrimental effects of overwhelming cellular stress. For example, in models of ER stress-induced neurodegeneration, while caspase-12 has been proposed as a key initiator, the downstream activation of caspase-3 is a critical step in the apoptotic cascade. nih.gov Therefore, inhibiting caspase-3 can serve as a protective mechanism against stress-induced cell death. Furthermore, in some contexts, there appears to be an interdependence between caspase-3 and other stress-activated pathways, such as the p38MAPK pathway. plos.org The inhibition of caspase-3 has been shown to decrease p38MAPK activation, suggesting a complex interplay in the cellular response to stress. plos.org

Influence on Redox State and Mitochondrial Dynamics

The inhibition of caspase-3 has been shown to exert a significant influence on the cellular redox environment and the dynamics of mitochondria. Following the release of cytochrome c from the mitochondria, activated caspases, including caspase-3, can feed back on these organelles, leading to a disruption of the mitochondrial transmembrane potential (ΔΨm) and the generation of reactive oxygen species (ROS). nih.gov This occurs through the caspase-3-mediated disruption of electron transport at complexes I and II. nih.gov

Studies have demonstrated that activated caspases can impair mitochondrial function, leading to a loss of the mitochondrial transmembrane potential and the production of ROS. nih.gov Specifically, caspase-3 has been found to inhibit oxygen consumption driven by substrates for complex I and complex II of the electron transport chain. nih.gov This targeted disruption highlights a critical, non-apoptotic role of caspase-3 in modulating mitochondrial function and, consequently, the cellular redox state. The inhibition of caspase-3 would, therefore, be expected to mitigate these effects, preserving mitochondrial integrity and reducing oxidative stress.

In the context of cellular protection, some compounds have been shown to protect cells against apoptosis by inhibiting caspase activity and restoring mitochondrial membrane potential. researchgate.net This suggests that the inhibition of caspase-3 can directly contribute to the maintenance of mitochondrial health.

Table 1: Effects of Caspase-3 on Mitochondrial Function

Mitochondrial Parameter Effect of Activated Caspase-3 Reference
Transmembrane Potential (ΔΨm)Disrupted nih.gov
Reactive Oxygen Species (ROS)Increased Production nih.gov
Complex I-dependent O2 ConsumptionInhibited nih.gov
Complex II-dependent O2 ConsumptionInhibited nih.gov
Complex IV-dependent O2 ConsumptionNo significant effect nih.gov

Modulation of Inflammatory Responses and Cytokine Release

Caspase-3 activity is intricately linked with inflammatory processes and the release of various cytokines. While some caspases, like caspase-1, are primary drivers of pro-inflammatory cytokine processing, caspase-3 also plays a significant, albeit different, role. nih.govnih.gov

Inhibition of caspase-3 has been observed to prevent the production of certain cytokines. For instance, in a model of heterotopic cardiac transplantation combined with ischemia-reperfusion, the inhibition of caspase-3 prevented the characteristic increase in TNF production. nih.gov Similarly, in IL-1-activated fibroblasts, caspase-3 inhibition blocked the production of IL-16. nih.gov IL-16, a proinflammatory cytokine, is activated from its pro-form by caspase-3. nih.gov

Conversely, caspase-3 activity has been associated with the release of the T-cell mitogen IL-2. nih.gov This suggests that the impact of caspase-3 inhibition on cytokine release is context-dependent and specific to the cytokine . Furthermore, caspases, in general, can influence inflammatory responses on a transcriptional level by promoting the transcription of nuclear factor-κB (NF-κB), a key regulator of inflammatory cytokines. wikipedia.org

Interplay with Autophagic Pathways

The relationship between caspase-3 and autophagy is complex, with evidence suggesting a role for caspases as negative regulators of the autophagic process. nih.gov Inhibition of caspases has been shown to mimic the effects of autophagy stimulators, suggesting that a loss of caspase activity can lead to an increase in autophagy. nih.gov

In chondrocytes, the inhibition of caspases led to significant alterations in the expression of several autophagy-associated genes. nih.gov This indicates that caspases can regulate the levels of key autophagic proteins. One of the key mechanisms by which caspases, including caspase-3, are thought to inhibit autophagy is through the cleavage of Beclin-1, a protein essential for the initiation of autophagy. nih.gov

Interestingly, in caspase-3-deficient cells, serum withdrawal leads to an increase in autophagy compared to wild-type cells. biorxiv.org This further supports the inhibitory role of caspase-3 on autophagy. When apoptosis is blocked by the loss of caspase-3, cells may become more reliant on other cellular processes, such as autophagy, for survival or to enter an alternative death pathway. biorxiv.org

Effects on Protein Turnover and Cytoskeletal Integrity

The cytoskeleton is a critical target of executioner caspases like caspase-3 during apoptosis. youtube.com Activated caspase-3 cleaves various cytoskeletal proteins, including actin, myosin, and tubulin, leading to the disruption of the cytoskeleton, membrane blebbing, and ultimately, cell fragmentation. youtube.com

Research has shown that the disruption of the cytoskeleton itself can induce apoptosis through a mechanism that involves the upregulation of caspase-3 protease activity. nih.gov This suggests a feedback loop where cytoskeletal integrity and caspase-3 activity are mutually influential. Therefore, the inhibition of caspase-3 would be expected to preserve the integrity of the cytoskeleton, preventing the characteristic morphological changes associated with apoptosis. The maintenance of cytoskeletal structure is crucial for normal cellular functions, including cell shape, motility, and intracellular transport.

Gene Expression and Protein Regulation

The inhibition of Caspase-3 has profound effects on the expression and regulation of a multitude of genes and proteins that are central to cell fate decisions.

Alterations in Anti-apoptotic and Pro-apoptotic Protein Levels (e.g., Bcl-2, Bax, c-Myc, Cyclin D2)

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell survival. While direct evidence detailing the effect of Caspase-3 Inhibitor III on the expression levels of all these proteins is not extensively documented, the interplay is evident from broader studies on caspase inhibition.

Pharmacological targeting of the anti-apoptotic protein Bcl-2 has been shown to induce caspase-3-mediated apoptosis. nih.gov This indicates a downstream role for caspase-3 in the apoptotic cascade initiated by Bcl-2 inhibition. Conversely, inhibiting caspase-3 would likely counteract the effects of pro-apoptotic signals that converge on its activation. For instance, studies on c-Myc-induced apoptosis revealed that it is associated with the activation of caspase-3. nih.gov Inhibition of caspase-3 with a selective inhibitor partially blocked this form of apoptosis, suggesting that while c-Myc may trigger the process, caspase-3 is a necessary executioner. nih.gov The same study found no significant changes in the expression of Bcl-2, Bax, or Bcl-xL following c-Myc induction, pointing to the activation of existing caspase-3 as a key step. nih.gov

Some compounds have been observed to down-regulate the expression of Bax and up-regulate the expression of Bcl-2, concurrent with the inhibition of caspase-3. selleckchem.com This suggests that in certain cellular contexts, the inhibition of caspase-3 activity can be part of a broader cellular response that favors survival by altering the expression of key apoptotic regulators.

Table 2: Impact of Caspase-3 Inhibition on Apoptotic Regulators

Protein General Role Observed Effect of Caspase-3 Inhibition/Related Pathways Reference
Bcl-2 Anti-apoptoticUpregulation has been observed with some caspase-3 inhibiting compounds. selleckchem.com
Bax Pro-apoptoticDownregulation has been observed with some caspase-3 inhibiting compounds. selleckchem.com
c-Myc Pro-apoptoticc-Myc-induced apoptosis is mediated through caspase-3 activation. nih.gov
Cyclin D2 Cell Cycle RegulatorSpecific data on direct regulation by Caspase-3 Inhibitor III is limited.

Impact on Key Signaling Molecules (e.g., p38MAPK, NFκB)

Caspase-3 activity is modulated by and can, in turn, influence key signaling pathways, including the p38 mitogen-activated protein kinase (p38MAPK) and nuclear factor-kappa B (NF-κB) pathways.

The p38MAPK pathway has been identified as a survival signal in some cell types, and its activity can lead to the phosphorylation and subsequent inhibition of caspase-3. nih.govlu.se Specifically, active p38MAPK can directly phosphorylate caspase-3 on serine-150, hindering its pro-apoptotic activity. nih.gov This suggests that the cellular context and the activity of upstream kinases like p38MAPK can dictate the efficacy of caspase-3 activation. Therefore, the effects of a Caspase-3 Inhibitor III could be synergistic with signaling pathways that naturally suppress caspase-3 activity.

The relationship between caspases and NF-κB is complex and can be both pro- and anti-inflammatory depending on the context. NF-κB is a critical transcription factor for pro-inflammatory cytokines, and its activation can be influenced by caspase activity. wikipedia.orgnih.gov In some scenarios, caspase activation is required for the full transcriptional activation of NF-κB. Conversely, some caspases can cleave components of the NF-κB signaling pathway, such as TRAF-1, which can block NF-κB and enhance apoptosis. nih.gov Inhibition of caspase-3 could, therefore, modulate NF-κB-dependent gene expression, potentially reducing inflammation in contexts where caspase-3 activity contributes to NF-κB activation.

Research Methodologies for Studying Caspase 3 Inhibitor Iii

In Vitro Experimental Systems

In vitro studies form the bedrock of research on Caspase-3 Inhibitor III, allowing for detailed mechanistic analysis in controlled cellular environments.

A diverse array of mammalian cell lines has been instrumental in characterizing the effects of Caspase-3 Inhibitor III. The choice of cell model is typically dictated by the specific biological question, ranging from cancer biology to neurodegeneration and skin diseases.

Cancer Cells: The inhibitor has been studied in various cancer cell lines to investigate its role in apoptosis and cell cycle regulation. These include human pharyngeal squamous carcinoma cells (FaDu and Detroit 562), where it was shown to inhibit citrate-induced p21 cleavage. medchemexpress.commedchemexpress.com In prostate cancer cells (LNCaP), its effects on androgen receptor breakdown during apoptosis have been examined. nih.gov Other models include pancreatic cancer cell lines, Jurkat cells (a human T-cell leukemia line), HL-60 (promyelocytic leukemia), and K562 (chronic myelogenous leukemia) cells. medchemexpress.commedchemexpress.comnih.gov

Neuronal Cells: Research into neurodegenerative disorders has utilized neuronal cell models. medchemexpress.com Studies on retinal explants from mice have investigated the potential of Caspase-3 Inhibitor III to rescue photoreceptors from cell death, although results suggest the effects may be selective to specific mutations. arvojournals.org Furthermore, its utility has been explored in oligodendrocyte cell culture models to study the role of caspases in the unfolded protein response. nih.gov

Keratinocytes: Both human (e.g., HaCaT) and mouse keratinocytes are key models for studying the inhibitor's role in skin biology. plos.orgplos.orgresearchgate.net Notably, these cells are used in models of the autoimmune blistering disease pemphigus vulgaris, where the inhibitor was found to mitigate the loss of cell-cell adhesion. plos.orgplos.org They have also been used to study apoptosis induced by environmental toxins like benzo[a]pyrene. core.ac.uk

To quantify the effects of Caspase-3 Inhibitor III on cell health and death pathways, researchers employ several standard assays. Apoptosis, or programmed cell death, is a central focus, as caspase-3 is a key executioner enzyme in this process. medchemexpress.com

MTT Assay: This colorimetric assay measures cellular metabolic activity, serving as an indicator of cell viability and proliferation. It has been used to assess the impact of Caspase-3 Inhibitor III on the viability of human keratinocytes exposed to apoptosis-inducing agents. core.ac.uk

Annexin V Staining: As a hallmark of early apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane is detected by its high-affinity binding to Annexin V. merckmillipore.com This method, often coupled with flow cytometry, is widely used to quantify the extent to which Caspase-3 Inhibitor III can prevent the onset of apoptosis in various cell types, including keratinocytes and human endothelial cells. nih.govcore.ac.ukglpbio.comku.edu

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. merckmillipore.com This technique has provided evidence for the inhibitor's role in preventing cell death in models of pemphigus vulgaris and in studies of oligodendrocyte apoptosis in mouse spinal cord sections. nih.govplos.orgplos.org

Direct measurement of caspase-3 activity is fundamental to confirming the efficacy of Caspase-3 Inhibitor III.

Fluorometric Substrate Assays: These are the most common methods for quantifying caspase activity. huji.ac.il The principle involves a synthetic peptide substrate containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC). merckmillipore.com When active caspase-3 cleaves the substrate, the fluorophore is released, and the resulting increase in fluorescence can be measured. nih.gov Assays like the Caspase-Glo 3/7 assay have been used to demonstrate a transient, low-level activation of caspase-3/7 in keratinocytes, which is blocked by the inhibitor. plos.orgplos.orgcore.ac.uk

To understand the molecular pathways affected by the inhibition of caspase-3, a variety of molecular biology techniques are utilized.

Western Blotting: This immunoassay is extensively used to detect changes in protein levels and post-translational modifications. Researchers use Western blotting to confirm the inhibition of caspase-3 activity by observing the reduced cleavage of its downstream substrates, such as poly (ADP-ribose) polymerase (PARP), p21, and the androgen receptor. medchemexpress.comnih.govglpbio.com It is also used to analyze the expression and activation state of other proteins in signaling pathways modulated by caspase-3 inhibition, including p38 MAPK, c-Myc, and cyclins. plos.orgplos.orgresearchgate.net

Immunoprecipitation: This technique is used to isolate a specific protein from a complex mixture, such as a cell lysate. It has been employed to enrich for low levels of activated caspase-3 from mouse skin lysates, allowing for subsequent detection by Western blotting. plos.orgplos.org Immunoprecipitation can also be used to study protein-protein interactions that may be influenced by caspase activity. jci.org

Gene Expression Analysis: Analyzing changes in messenger RNA (mRNA) levels provides insight into how caspase-3 inhibition affects cellular transcription. Real-time reverse transcription PCR (RT-PCR) has been used to quantify the mRNA expression of apoptosis-related genes, such as the cell cycle regulator p21waf1, in response to treatment. nih.gov Furthermore, the use of caspase inhibitors is considered important for stabilizing biological samples prior to gene expression analysis to prevent post-collection changes in the transcriptome. google.com

Beyond biochemical and molecular endpoints, functional assays are critical for understanding the physiological consequences of caspase-3 inhibition.

Cell Adhesion Assays: The role of caspase-3 extends beyond classical apoptosis to processes like cell adhesion. In models of pemphigus vulgaris, a dissociation assay is used to apply mechanical stress to a cultured keratinocyte monolayer. plos.orgplos.org The number of resulting fragments indicates the strength of intercellular adhesion. Studies have shown that pretreatment with Caspase-3 Inhibitor III significantly reduces fragmentation, demonstrating that caspase-3 activity functionally contributes to the loss of cell adhesion in this disease model. plos.orgplos.org

Methodology CategorySpecific TechniquePurposeExample Application / Cell TypeReference
Cell Culture ModelsCancer Cell LinesStudy apoptosis, cell cycleFaDu, LNCaP, Jurkat, Pancreatic cancer cells medchemexpress.commedchemexpress.comnih.govnih.gov
Neuronal CellsInvestigate neuroprotectionRetinal explants, Oligodendrocytes arvojournals.orgnih.gov
KeratinocytesModel skin diseases, toxicologyHaCaT, Mouse Keratinocytes plos.orgplos.orgcore.ac.uk
Viability & Apoptosis AssessmentMTT AssayMeasure cell viabilityHaCaT cells core.ac.uk
Annexin V StainingDetect early apoptosisKeratinocytes, Endothelial cells nih.govcore.ac.ukglpbio.com
TUNEL AssayDetect late apoptosis (DNA fragmentation)Keratinocytes, Oligodendrocytes nih.govplos.orgplos.org
Biochemical AssaysFluorometric Substrate AssayDirectly quantify caspase-3 activityKeratinocyte lysates plos.orgplos.orgmerckmillipore.com
Molecular BiologyWestern BlottingDetect protein levels and cleavage (e.g., PARP, p21)Various cell lysates medchemexpress.comnih.govglpbio.com
ImmunoprecipitationIsolate low-abundance proteinsActivated caspase-3 from skin lysates plos.orgplos.org
Gene Expression Analysis (RT-PCR)Quantify mRNA levels of target genesp21waf1 in pancreatic cancer cells nih.gov
Functional Cellular AssaysDissociation / Cell Adhesion AssayMeasure strength of intercellular adhesionKeratinocytes in pemphigus model plos.orgplos.org

In Vivo Animal Models

To investigate the physiological and potential therapeutic relevance of Caspase-3 Inhibitor III, researchers utilize various animal models that recapitulate aspects of human diseases.

Pemphigus Vulgaris (PV) Mouse Model: To study this autoimmune skin disease in vivo, neonatal or adult mice are injected with pathogenic autoantibodies that cause blistering. plos.org Pre-treatment of these mice with Caspase-3 Inhibitor III was shown to significantly reduce the extent of epidermal lesions, providing strong evidence for the functional involvement of caspase-3 in disease pathogenesis. plos.orgplos.org

Acetaminophen-Induced Liver Injury Model: Acute liver failure can be induced in mice through a high dose of acetaminophen (B1664979) (APAP). In this model, administration of Caspase-3 Inhibitor III was found to significantly attenuate liver injury, indicating a protective effect of caspase-3 inhibition in this context. medchemexpress.commedchemexpress.commedchemexpress.com

Retinal Degeneration Mouse Model: The rd (retinal degeneration) mouse is a model for human retinitis pigmentosa. While Caspase-3 Inhibitor III was tested for its ability to prevent photoreceptor cell death in these animals, the protective effects were found to be ambiguous or potentially specific to certain genetic mutations causing the degeneration. arvojournals.org

Neurodegeneration Mouse Model: Plp1 mutant mice serve as a model for Pelizaeus-Merzbacher disease, a neurodegenerative disorder affecting oligodendrocytes. These models are used to study the activation of caspases, including the downstream activation of caspase-3, in the context of endoplasmic reticulum stress in vivo. nih.gov

Table 2: In Vivo Animal Models Used in Caspase-3 Inhibitor III Studies

Animal ModelDisease / Condition ModeledKey Finding with Caspase-3 Inhibitor IIIReference
Pemphigus Vulgaris (PV) Mouse ModelAutoimmune skin blistering diseaseReduced epidermal blistering and lesions. plos.orgplos.org
Acetaminophen (APAP)-Induced Liver Injury ModelDrug-induced acute liver failureAttenuated liver damage. medchemexpress.commedchemexpress.commedchemexpress.com
Retinal Degeneration (rd) Mouse ModelRetinitis PigmentosaProtective effect was found to be ambiguous or mutation-specific. arvojournals.org
Plp1 Mutant Mouse ModelPelizaeus-Merzbacher Disease (Neurodegeneration)Used to study the activation of caspase-3 downstream of ER stress. nih.gov

Rodent Models of Disease

Rodent models are instrumental in studying the efficacy of Caspase-3 Inhibitor III in complex biological systems that mimic human diseases.

Lung Cancer Xenografts: In mouse models of non-small cell lung cancer (NSCLC), the role of caspase-3 and its inhibition has been explored in the context of radiation therapy. nih.gov Studies have utilized orthotopic lung cancer xenografts, where human cancer cells (like H460-Luc2) are implanted into the mediastinum of athymic nude mice. nih.gov Research has shown that while radiation increases active caspase-3 staining in tumors, the combination with a caspase-3 inhibitor can alter the mode of cell death. nih.gov For instance, one study found that combining the selective caspase-3 inhibitor M867 with radiation therapy led to increased tumor growth inhibition compared to either treatment alone. nih.gov This was associated with a shift towards caspase-independent cell death pathways. nih.gov Another study hypothesized that inducing autophagy through mTOR inhibition could enhance radiosensitization in apoptosis-inhibited lung cancer cells. nih.gov

Liver Injury: Animal models are critical for understanding the role of caspase-3 in liver diseases like nonalcoholic steatohepatitis (NASH). In a diet-induced mouse model of NASH, where wild-type and caspase-3 knockout mice were fed a methionine- and choline-deficient (MCD) diet, the effects of caspase-3 suppression were examined. nih.gov While caspase-3 suppression did not improve steatosis, it did lead to a reduction in hepatocyte ballooning, apoptosis, and pro-inflammatory signaling. nih.gov Notably, this resulted in a significant decrease in collagen deposition and the development of liver fibrosis. nih.gov Similarly, in a rat model of hepatopulmonary syndrome induced by common bile duct ligation (CBDL), caspase-3 inhibition was found to alleviate pulmonary injury and prevent the subsequent development of angiogenesis, a key feature of the syndrome. nih.gov

Neuropathic Pain: The contribution of caspase signaling to pain-related behavior has been investigated in various rat models of peripheral neuropathy. nih.gov In models of painful peripheral neuropathy induced by the HIV/AIDS therapy drug dideoxycytidine or the cancer chemotherapy agent vincristine, inhibition of effector caspases like caspase-3 was shown to attenuate pain-related behaviors. nih.govnih.gov Studies using chronic constriction injury (CCI) models have demonstrated that sciatic nerve injury increases caspase-3 expression in the spinal cord, leading to apoptosis of dorsal horn neurons. nih.gov The pharmacological inhibition of caspase-3 activity in these models was found to alleviate thermal hyperalgesia. nih.gov

Traumatic Brain Injury (TBI): Apoptosis is a key component of the secondary injury cascade following TBI. nih.govscispace.com Rodent models of TBI have been used to demonstrate that caspase-3 activation contributes to neuronal death and brain tissue loss. nih.govnih.gov Administration of a caspase-3 inhibitor after trauma in rats reduced caspase-3-like activity, DNA fragmentation, and contusion size. nih.gov These findings suggest that inhibiting the caspase-3 pathway could be a therapeutic strategy for TBI. nih.govnih.gov

Cerebral Ischemia: In animal models of stroke, such as transient global ischemia or middle cerebral artery occlusion (MCAO) in rats, caspase-3 plays a significant role in delayed neuronal death. spandidos-publications.comnih.govjneurosci.org Studies have shown that caspase-3 mRNA and protein levels, as well as enzyme activity, are significantly increased in the ischemic brain tissue. spandidos-publications.comjneurosci.org The use of caspase-3 inhibitors in these models effectively inhibited apoptosis, reduced the size of the brain infarction, and decreased the degree of neurological impairment. spandidos-publications.comnih.gov In caspase-3-deficient mice, cortical infarct volume was significantly reduced following ischemia, further supporting the critical role of this enzyme in ischemic brain injury. nih.gov

Table 1: Summary of Findings in Rodent Models of Disease

Disease ModelRodent SpeciesKey Findings with Caspase-3 InhibitionReference
Lung Cancer XenograftsMouseEnhanced tumor growth inhibition with radiation; shifted cell death to caspase-independent pathways. nih.gov
Liver Injury (NASH)MouseReduced hepatocyte ballooning, apoptosis, pro-inflammatory signaling, and fibrosis. nih.gov
Neuropathic PainRatAttenuated pain-related behaviors and thermal hyperalgesia. nih.govnih.gov
Traumatic Brain InjuryRatReduced caspase-3 activity, DNA fragmentation, and contusion size. nih.gov
Cerebral IschemiaRat/MouseInhibited apoptosis, reduced infarct volume, and decreased neurological impairment. spandidos-publications.comnih.gov

Models for Organ-Specific Injury and Protection

Cisplatin-induced Ototoxicity: Cisplatin, a common chemotherapy drug, is known to cause hearing loss by inducing apoptosis in the sensory cells of the inner ear. miami.eduaacrjournals.orgnih.gov In vitro studies using rat organ of Corti explants have shown that caspase inhibitors can protect auditory hair cells from cisplatin-induced damage. miami.edu Specifically, the caspase-3 inhibitor z-DEVD-fmk was effective in rescuing both hair cells and neurons. miami.eduaacrjournals.org In vivo studies in guinea pigs have confirmed that intracochlear perfusion of a caspase-3 inhibitor dramatically reduces the ototoxic effects of cisplatin, preventing hearing loss and the apoptotic death of hair cells. aacrjournals.org More recent research has also explored other caspase inhibitors like Emricasan, which has shown significant protection against cisplatin-induced toxicity in auditory cell lines. nih.gov

Developing Brain Stress Models: The developing brain is particularly vulnerable to environmental stressors like hypoxia, ethanol (B145695), and anesthetics, which can lead to abnormal increases in caspase-3 activation. nih.govkarger.com In rodent models, exposure to such stressors during critical periods of brain development causes excessive neuronal death and pruning of axons and dendrites, resulting in long-term cognitive and behavioral deficits. nih.govkarger.com Studies using P7 mice, a developmental stage roughly equivalent to the third trimester in humans, have shown that inhibiting caspase-3 can mitigate these effects and restore normal cognition and behavior. nih.govkarger.com Caspase-3 has been shown to be involved in naturally occurring neuronal death during the development of the cerebellum in rats, mice, and rabbits. mdpi.com

Table 2: Summary of Findings in Organ-Specific Injury Models

Injury ModelModel SystemKey Findings with Caspase-3 InhibitionReference
Cisplatin-induced OtotoxicityRat organ of Corti explants, Guinea Pig (in vivo)Protected auditory hair cells and neurons from apoptosis; prevented hearing loss. miami.eduaacrjournals.org
Developing Brain StressMouse (P7)Mitigated neuronal death and abnormal pruning of axons/dendrites; restored normal cognition and behavior. nih.govkarger.com

Histopathological and Immunohistochemical Analyses of Tissue

Histopathological and immunohistochemical analyses are essential for visualizing and quantifying the cellular effects of Caspase-3 Inhibitor III in tissue samples from the aforementioned models. These techniques allow researchers to assess tissue morphology, identify apoptotic cells, and measure the levels of specific proteins.

In studies of cerebral ischemia, histopathological staining (e.g., hematoxylin (B73222) and eosin) is used to delineate the infarct area and observe neuronal damage. spandidos-publications.comnih.gov Immunohistochemistry for active caspase-3 is employed to confirm the activation of the apoptotic pathway in ischemic tissues. spandidos-publications.comjneurosci.org Furthermore, TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are commonly used to detect DNA fragmentation, a hallmark of apoptosis, in affected neurons. nih.govjneurosci.org

Similarly, in traumatic brain injury models, immunohistochemistry has been used to show the co-localization of cytosolic caspase-3 in neurons with evidence of DNA fragmentation. nih.gov In lung cancer xenograft models, immunohistochemical staining for active caspase-3 and TUNEL assays are used to quantify apoptosis in tumor tissues following treatment. nih.gov In liver injury models, these techniques help to quantify hepatocellular apoptosis and assess the extent of fibrosis through staining for collagen. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods provide deep insights into the molecular interactions between Caspase-3 Inhibitor III and its target enzyme, guiding the design and discovery of new, more potent inhibitors.

Molecular Docking and Virtual Screening for Novel Inhibitors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as an inhibitor) when bound to a second molecule (a receptor, such as caspase-3) to form a stable complex. nih.govuitm.edu.my This method is instrumental in understanding the binding mode of known inhibitors and in virtually screening large databases of chemical compounds to identify new potential inhibitors. nih.govresearchgate.net

For instance, docking studies have been used to screen natural product databases for novel caspase-3 inhibitors, identifying compounds that fit well into the active site of the enzyme and interact with key amino acid residues. nih.govuitm.edu.my These in silico methods help to prioritize compounds for further experimental validation, reducing the time and cost of drug discovery. nih.gov Docking simulations can predict binding energies and identify crucial interactions, such as hydrogen bonds with active site residues like Ser205 and Ser209. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In the context of Caspase-3 Inhibitor III, MD simulations are used to study the dynamic behavior of the inhibitor-caspase complex. researchgate.netbenthamdirect.com These simulations provide valuable information on the stability of the inhibitor's binding pose, the flexibility of the protein's active site, and the energetic contributions of different interactions. By simulating the complex in a solvated environment, researchers can gain a more realistic understanding of the binding process and the conformational changes that may occur upon inhibitor binding. benthamdirect.com

X-ray Crystallography for Structural Elucidation of Inhibitor-Caspase Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule. It has been crucial in understanding how inhibitors bind to caspase-3. By crystallizing the caspase-3 enzyme in a complex with an inhibitor and analyzing the diffraction pattern of X-rays passing through the crystal, researchers can generate a detailed 3D model of the interaction.

Several crystal structures of human caspase-3 in complex with various inhibitors have been solved and deposited in the Protein Data Bank (PDB). These structures reveal the exact binding mode of the inhibitors within the enzyme's active site and the specific amino acid residues involved in the interaction. For example, structures like PDB ID: 2H5I and 3EDQ show how peptide-based inhibitors occupy the substrate-binding pockets of caspase-3. pdbj.orgrcsb.org These high-resolution structures provide invaluable insights for structure-based drug design, allowing for the rational optimization of inhibitors to improve their potency and selectivity. nih.govnih.gov

Table 3: Examples of Caspase-3-Inhibitor Complex Structures

PDB IDInhibitorResolution (Å)Reference
2H5IAc-DEVD-Cho1.69 rcsb.org
3EDQAc-LDESD-CHO1.61 pdbj.org
7RN9Ac-VDFVD-CHO1.67 rcsb.org

Enzyme Kinetics and Binding Affinity Studies

The characterization of Caspase-3 Inhibitor III involves detailed enzyme kinetic and binding affinity studies to elucidate the mechanism of interaction with its target, the Caspase-3 enzyme. These studies are crucial for understanding inhibitor potency, selectivity, and the thermodynamic forces driving the binding event. Methodologies such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) are employed to gain mechanistic insights that may not be apparent from structural data alone. nih.gov

Inhibition kinetics and binding studies have been used to characterize the interaction of different classes of inhibitors with the Caspase-3 homodimer. nih.gov For instance, studies on peptidomimetics and pyrimidoindolones reveal that these inhibitors bind to both active sites of the enzyme with equivalent affinity. Their binding is driven by favorable enthalpic and entropic contributions, and enzyme activity is nullified only when both active sites are occupied. nih.gov

In contrast, another class of inhibitors, the isatins, demonstrates a different binding mechanism. The binding of isatins to Caspase-3 is characterized by a significant release of heat (approximately -12 kcal/mol) and is entropically unfavorable. nih.gov A key finding for this class is that the binding of a single isatin (B1672199) molecule to one of the two active sites on the homodimer is sufficient to abolish the enzyme's activity, a phenomenon known as half-site reactivity. nih.gov

The design of effective caspase inhibitors often focuses on three structural regions: an amino-terminal P4 position, a dipeptide P2–P3 region, and a P1' electrophilic group, often termed a "warhead," which can form a covalent bond with the cysteine in the enzyme's active site. nih.gov All caspases exhibit a strong preference for an Aspartate (Asp) residue at the P1 position, which fits into a distinctively basic S1 pocket in the enzyme's active site. nih.gov

Table 1: Binding Characteristics of Inhibitor Classes for Caspase-3

Inhibitor Class Binding Stoichiometry (Inhibitor:Dimer) Thermodynamic Drivers Effect on Activity
Peptidomimetics 2:1 Favorable Enthalpy & Entropy Abolished when both sites are occupied
Pyrimidoindolones 2:1 Favorable Enthalpy & Entropy Abolished when both sites are occupied

This table summarizes the differential binding mechanisms of various inhibitor classes to the Caspase-3 homodimer as detailed in kinetic and calorimetric studies. nih.gov

Protein Interaction Network Analysis

Understanding the protein interaction network of Caspase-3 is fundamental to contextualizing the broader cellular impact of its inhibition. While direct protein interaction network analysis for a specific inhibitor like "Caspase-3 Inhibitor III" is not typically performed, the focus is on the network of its target enzyme. This analysis helps to predict the downstream consequences of inhibiting Caspase-3. Methodologies for mapping these networks include affinity purification coupled with mass spectrometry and yeast two-hybrid screens. nih.govyoutube.com

Caspase-3 is a key executioner protease in the apoptosis pathway. affbiotech.com Its activation is a critical step that can be initiated by other proteins. For example, in neutrophils, the serine protease Proteinase 3 (PR3) has been shown to cleave and activate procaspase-3, demonstrating a caspase-independent activation mechanism. nih.gov This interaction between PR3 and Caspase-3 highlights a connection that could be significant in inflammatory conditions. nih.gov

Once activated, Caspase-3 is responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic hallmarks of apoptosis. nih.gov A primary and well-studied substrate is Poly(ADP-ribose) polymerase (PARP). The cleavage of PARP by Caspase-3 is a hallmark of apoptosis. affbiotech.com By inhibiting Caspase-3, an inhibitor would prevent the cleavage of these downstream targets, thereby disrupting the apoptotic signaling cascade. The "guilt by association" principle is often applied in network analysis, suggesting that proteins that interact are likely involved in the same biological processes. youtube.com Therefore, inhibiting Caspase-3 is predicted to affect the function of its known interacting partners.

Table 2: Selected Interacting Proteins in the Caspase-3 Network

Interacting Protein Role Relationship to Caspase-3
Procaspase-3 Inactive Zymogen Precursor form of Caspase-3
Proteinase 3 (PR3) Serine Protease Can cleave and activate procaspase-3 nih.gov
Caspase-9 Initiator Caspase Activates procaspase-3 in the intrinsic apoptotic pathway nih.gov
Caspase-8 Initiator Caspase Activates procaspase-3 in the extrinsic apoptotic pathway nih.gov

This table outlines key proteins that interact with Caspase-3, either as activators or substrates, forming part of the cellular network affected by Caspase-3 inhibitors.

High-Throughput Screening Methodologies for Inhibitor Discovery

High-throughput screening (HTS) is an essential methodology for discovering novel Caspase-3 inhibitors from large chemical libraries. nih.gov These assays are designed for speed, sensitivity, and automation, often utilizing a 96-well or 384-well plate format. nih.govnih.gov

A common approach involves fluorescence-based assays. nih.gov These can measure the cleavage of a synthetic substrate that contains a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by Caspase-3, the fluorophore is released from the quencher, resulting in a detectable increase in fluorescence. nih.gov Bioluminescent assays are also employed, offering high sensitivity and reliability for HTS platforms. nih.gov To enhance specificity, screening efforts often include counterscreens to eliminate compounds that interfere with the assay technology itself. rsc.org

More advanced HTS methodologies include image-based screening using 3D cell cultures, which more closely mimic the in vivo environment. mdpi.com For example, the CellEvent® Caspase-3/7 Green detection reagent can be used to quantitatively measure activated Caspase-3/7 in live cells within a miniaturized micropillar/microwell chip platform, significantly reducing the volume of reagents needed. mdpi.com

A novel HTS strategy targets the inactive zymogen form of the enzyme (procaspase). rsc.org This approach aims to identify more selective inhibitors, as the zymogen forms of different caspases share less structural homology than their active counterparts. rsc.org One such platform engineered a Caspase-10 protein that is activated by the Tobacco Etch Virus (TEV) protease. A screen of approximately 100,000 compounds was conducted to find inhibitors that prevent this activation, followed by counterscreens to filter out compounds that inhibited the active enzyme or the TEV protease itself. rsc.orgrsc.org This activation-based screening platform represents a sophisticated approach to discovering state-specific protease inhibitors. rsc.org

Table 3: Comparison of HTS Methodologies for Caspase-3 Inhibitor Discovery

HTS Method Principle Advantages Example Application/Reagent
Fluorescence-Based Assays Cleavage of a fluorogenic peptide substrate separates a fluorophore from a quencher, producing a signal. nih.gov High sensitivity, rapid, adaptable to automation. nih.gov Detection of Caspase-3 activity using synthetic substrates like Ac-DEVD-AFC.
Image-Based 3D Cell Assays Automated microscopy and image analysis to quantify apoptosis in 3D cell cultures. mdpi.com More physiologically relevant, allows for multiplexing. nih.gov Use of CellEvent® Caspase-3/7 Green reagent in micropillar/microwell chips. mdpi.com

This table provides an overview of different high-throughput screening strategies used to identify and characterize novel inhibitors of Caspase-3.

Development and Application of Molecular Imaging Radiotracers for Caspase-3 Activity

Molecular imaging of activated Caspase-3 provides a non-invasive method to diagnose and monitor diseases characterized by apoptosis and to evaluate the efficacy of therapies designed to induce cell death. nih.govresearchgate.net Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques well-suited for this purpose. nih.govuantwerpen.be The development of radiotracers for Caspase-3 faces challenges, including the need for high selectivity, cell permeability to reach the cytoplasmic target, and stability. nih.gov

Radiotracers targeting Caspase-3 are generally categorized as substrate-based probes (SBPs) or activity-based probes (ABPs). nih.gov ABPs are based on inhibitor scaffolds that bind irreversibly to the active site of the enzyme. nih.gov A first generation of peptidic ABPs used the DEVD tetrapeptide sequence as a recognition motif, coupled to an acyloxymethyl ketone (AOMK) "warhead" that binds to the catalytic cysteine of Caspase-3. nih.gov

Structure-activity relationship studies have been conducted to improve the properties of these tracers. For example, the development of [¹⁸F]Azaisatin was aimed at increasing hydrophilicity to favor renal over hepatobiliary excretion. nih.gov While it showed slightly lower potency for Caspase-3 (IC₅₀ of 21 nM) compared to other isatin-based tracers, it achieved significantly increased renal excretion. nih.gov

More recent efforts have focused on developing second-generation ABPs with improved binding kinetics and selectivity. The inhibitor Ac-ATS010-KE was used as a basis to develop a new series of probes. nih.gov One such tracer, [¹⁸F]MICA-316, demonstrated increased uptake in apoptotic cells in vitro and could selectively bind to Caspase-3 in tumor cells. nih.gov However, in vivo studies showed that it had limited tumor uptake, highlighting the ongoing challenge of developing tracers with optimal pharmacokinetic profiles for effective clinical use. nih.gov The ultimate goal is to create probes that can clearly distinguish between therapy-responsive and non-responsive tumors in patients. nih.gov

Table 4: Examples of Radiotracers for Imaging Caspase-3 Activity

Radiotracer Type Key Features Research Finding
[¹⁸F]Azaisatin Isatin-based ABP Increased hydrophilicity. nih.gov IC₅₀ of 21 nM for Caspase-3; increased renal excretion compared to control tracers. nih.gov

This table summarizes the characteristics and findings for selected radiotracers developed for the molecular imaging of Caspase-3 activity.

Table 5: Compound Names Mentioned in the Article

Compound Name
[¹⁸F]Azaisatin
[¹⁸F]MICA-316
Ac-ATS010-KE
Ac-DEVD-AFC
Ac-DW3-KE
Carfilzomib
Caspase-3 Inhibitor III
CellEvent® Caspase-3/7 Green
Cbz-VAD-FMK (Z-VAD-FMK)
Morin hydrate
Panobinostat
Pifithrin-μ (PFTμ)

Therapeutic Potential and Translational Implications of Caspase 3 Inhibition

Applications in Neurodegenerative Disorders

Neurodegenerative disorders are largely characterized by the progressive loss of neurons in the central nervous system. Caspase-3 has been identified as a common player in the apoptotic pathways that drive this neuronal death across several of these conditions nih.govresearchgate.net. Inhibition of caspase-3, therefore, presents a promising therapeutic strategy.

Neuronal apoptosis, or programmed cell death, is a central mechanism in the pathology of many neurodegenerative diseases. Caspase-3 is a critical mediator of this process nih.govresearchgate.net. By blocking the activity of caspase-3, inhibitors can prevent the downstream events of apoptosis, including DNA fragmentation and the breakdown of cellular structures, thereby preserving neuronal integrity.

Neuroinflammation is another key component of neurodegenerative diseases, often intertwined with apoptosis. The inflammatory processes can trigger apoptotic pathways, and apoptotic cells can, in turn, release factors that exacerbate inflammation. Research suggests that inhibiting caspase-3 can help to break this cycle. For instance, in models of chronic pain, which involves neuroinflammatory and apoptotic processes, the specific caspase-3 inhibitor Z-DEVD-FMK has been shown to be effective nih.gov.

Caspase-3 activation is implicated in the pathogenesis of several major neurodegenerative disorders.

Alzheimer's Disease (AD): In AD, caspase-3 is involved in the cleavage of both amyloid precursor protein (APP) and tau, two proteins central to the formation of amyloid plaques and neurofibrillary tangles, the hallmark pathologies of the disease nih.gov. Activated caspase-3 has been found in the brains of AD patients nih.gov. Inhibition of caspase-3 is therefore being explored as a way to prevent not only neuronal death but also the formation of these toxic protein aggregates nih.gov.

Parkinson's Disease (PD): The death of dopaminergic neurons in the substantia nigra is a key feature of PD. Apoptosis, driven by caspase activation, is a significant contributor to this cell loss nih.gov. Activated caspase-3 has been detected in the substantia nigra of PD patients nih.gov. Studies have shown that non-apoptotic activation of caspase-3 may also contribute to early synaptic dysfunction in PD models mdpi.comresearchgate.net.

Huntington's Disease (HD): HD is caused by a mutation in the huntingtin (HTT) gene. The mutant HTT protein can be cleaved by caspases, including caspase-3, generating toxic fragments that contribute to neurodegeneration nih.gov. Interestingly, wild-type huntingtin appears to have a neuroprotective role by inhibiting caspase-3 activation, a function that is diminished in the mutant form nih.govmerckmillipore.com. A reversible caspase-3 inhibitor, M826, has shown neuroprotective effects in a rat model of HD nih.gov.

Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the progressive death of motor neurons. High levels of caspase-3 activity have been detected in humans with ALS nih.govresearchgate.net. In animal models of familial ALS, the administration of a broad-spectrum caspase inhibitor, zVAD-fmk, has been shown to delay disease onset and mortality, supporting the therapeutic potential of caspase inhibition in this disease nih.govucla.edunih.gov.

DiseaseRole of Caspase-3Therapeutic Strategy with Caspase-3 Inhibitors
Alzheimer's DiseaseCleavage of APP and tau, neuronal apoptosis nih.govPrevent formation of plaques and tangles, reduce neuronal loss nih.gov
Parkinson's DiseaseApoptosis of dopaminergic neurons, synaptic dysfunction nih.govmdpi.comProtect dopaminergic neurons, preserve synaptic function
Huntington's DiseaseCleavage of mutant huntingtin, neuronal apoptosis nih.govReduce toxic protein fragments, prevent neuronal death nih.gov
Amyotrophic Lateral SclerosisApoptosis of motor neurons nih.govresearchgate.netSlow disease progression and reduce mortality nih.govucla.edu

Acute brain injuries, such as traumatic brain injury (TBI) and cerebral ischemia (stroke), also involve significant levels of neuronal apoptosis.

Traumatic Brain Injury (TBI): Apoptosis is a major contributor to the secondary injury cascade that follows the initial trauma in TBI nih.goveurekaselect.combenthamdirect.combohrium.com. Caspase-3 is a key executioner in this process nih.goveurekaselect.combenthamdirect.com. Studies have shown that specific caspase-3 inhibitors can limit enzyme activity, reduce brain tissue loss, and improve neurological recovery in experimental TBI models nih.gov.

Cerebral Ischemia: Following a stroke, the lack of blood flow and oxygen triggers apoptotic pathways in the affected brain regions nih.gov. Caspase-3 activation is an early event in this process jneurosci.org. Research has demonstrated that inhibiting caspase-3 can protect neurons from ischemic cell death and improve neurological outcomes nih.govpnas.orgspandidos-publications.comresearchgate.net. For instance, the caspase-3 inhibitor z-DEVD-fmk has been shown to have a protective effect on brain tissue in rat models of acute cerebral infarction spandidos-publications.com.

ConditionRole of Caspase-3 in PathophysiologyEffect of Caspase-3 Inhibition
Traumatic Brain InjuryMediates apoptosis in the secondary injury cascade nih.goveurekaselect.combenthamdirect.comReduces brain tissue loss and improves neurological recovery nih.gov
Cerebral IschemiaTriggers apoptosis in response to hypoxia-ischemia nih.govjneurosci.orgProtects neurons from cell death and improves neurological outcomes nih.govpnas.orgspandidos-publications.comresearchgate.net

The developing brain is particularly vulnerable to environmental stressors, which can lead to excessive caspase-3 activation and subsequent neurodevelopmental problems.

Exposure to substances like ethanol (B145695) and certain anesthetics during critical periods of brain development can trigger widespread neuronal apoptosis, with caspase-3 playing a central role nih.govresearchgate.netnih.govresearchgate.net. Similarly, hypoxic-ischemic events in the perinatal period can lead to significant brain injury mediated by caspase-3 activation nih.gov. The inhibition of caspase-3 during these vulnerable periods is being investigated as a potential strategy to mitigate the long-term cognitive and behavioral deficits associated with such exposures nih.govresearchgate.net. For example, nicotinamide has been shown to inhibit ethanol-induced caspase-3 activation and prevent subsequent behavioral abnormalities in mice nih.gov.

Role in Oncological Research

While caspase-3 is primarily known for its role in promoting cell death, its inhibition has paradoxically shown therapeutic potential in the context of cancer treatment, specifically in enhancing the efficacy of radiotherapy.

Radiotherapy is a cornerstone of cancer treatment that works by inducing DNA damage and subsequent cell death in cancer cells. However, some cancer cells can develop resistance to radiation.

Recent research has uncovered a surprising role for caspase-3 in promoting the repopulation of tumor cells following radiotherapy nih.govresearchgate.net. Activated caspase-3 in irradiated, dying tumor cells can stimulate the release of growth factors, such as prostaglandin E2 (PGE2), which in turn promote the proliferation of surviving cancer cells nih.govresearchgate.netaging-us.com. This phenomenon, termed "Phoenix Rising," can contribute to tumor recurrence.

By inhibiting caspase-3, it is possible to block this pro-proliferative signaling and enhance the sensitivity of tumors to radiation. Studies have shown that combining caspase-3 inhibitors with radiotherapy can lead to delayed tumor growth and increased cancer cell death nih.govaging-us.comnih.gov. For example, in a mouse model of lung cancer, the combination of the caspase-3 inhibitor Z-DEVD and the mTOR inhibitor RAD001 was found to potently radiosensitize H460 lung cancer cells nih.gov.

Treatment CombinationMechanism of ActionOutcome in Cancer Models
Caspase-3 Inhibitor + RadiotherapyBlocks radiation-induced tumor cell repopulation by inhibiting the release of pro-proliferative factors from dying cells nih.govresearchgate.netaging-us.com.Enhanced tumor radiosensitivity, delayed tumor growth, and increased cancer cell death nih.govaging-us.comnih.gov.

Inhibition of Tumor Proliferation and Vascularization

While caspase-3 is primarily known as an executioner of apoptosis, a process that eliminates cancer cells, emerging evidence reveals a paradoxical role in promoting tumor progression under certain conditions. Sublethal activation of caspase-3 in tumor cells, particularly after treatments like radiotherapy, can stimulate the release of factors that promote the proliferation of adjacent surviving cells and enhance angiogenesis, the formation of new blood vessels that supply tumors. nih.govresearchgate.netnih.gov

Inhibition of caspase-3 has been shown to counteract these effects. In irradiated tumor cells, caspase-3 activity can lead to the production of Vascular Endothelial Growth Factor (VEGF)-A, a potent pro-angiogenic factor. nih.gov By blocking caspase-3, it is possible to suppress this VEGF-A induction and secretion, thereby mitigating post-irradiation angiogenesis. nih.gov Studies using dominant-negative versions of caspase-3 or its inhibitors in xenograft mouse models have demonstrated suppressed tumor angiogenesis and tumorigenesis. nih.gov Furthermore, knocking out the caspase-3 gene in colon cancer cell lines resulted in cells that were less invasive and less prone to metastasis. nih.gov This suggests that targeting caspase-3 could be a viable strategy to not only enhance the direct killing of tumor cells by therapies but also to inhibit the subsequent tumor regrowth and vascularization that can lead to treatment failure. nih.govnih.gov

Strategies for Combination Therapies (e.g., with Chemotherapeutic Agents, Proteasome Inhibitors)

The dual role of caspase-3 in both cell death and survival signaling makes its inhibition a strategic component of combination therapies. The rationale is that while conventional therapies like chemotherapy and radiotherapy aim to activate caspase-3 to induce apoptosis, the sublethal activation in some cells can paradoxically promote tumor repopulation and angiogenesis. nih.govnih.gov Combining these treatments with a caspase-3 inhibitor could represent a novel therapeutic strategy to reduce tumor recurrence. nih.gov Targeting caspase-3 may increase the sensitivity of cancer cells to both chemotherapy and radiotherapy. nih.gov

The interaction with proteasome inhibitors is another area of investigation. Proteasome inhibitors, such as Bortezomib, are known to induce apoptosis in cancer cells, a process that often involves the activation of caspase-3. nih.govnih.gov Pharmacological inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins, ultimately triggering cell cycle arrest and apoptosis via the caspase-3 pathway. nih.govnih.gov Combining a caspase-3 inhibitor with a proteasome inhibitor could therefore modulate the apoptotic response, potentially chemosensitizing tumors or overcoming resistance mechanisms. nih.gov The precise outcome of such a combination would likely be highly context-dependent, requiring further investigation to determine synergistic or antagonistic effects in different tumor types.

Combination StrategyTherapeutic Agent(s)Cancer ModelRationale / Key FindingSource
Radiotherapy + Caspase-3 Inhibition Ionizing Radiation + Caspase-3 InhibitorsGlioma, Colon CancerInhibition of caspase-3 suppresses radiation-induced VEGF production, reducing post-treatment angiogenesis and tumor recurrence. nih.govnih.gov
Chemotherapy + Caspase-3 Inhibition Mitomycin C + Caspase-3 KnockoutColon Cancer CellsCaspase-3 knockout increased sensitivity of cancer cells to the chemotherapeutic agent. nih.gov
Proteasome Inhibition Z-LLLal, LactacystinCortical NeuronsProteasome inhibitors induce apoptosis through the release of cytochrome c and the activation of caspase-3-like proteases. nih.gov

Context-Dependent Contributions to Genetic Instability and Carcinogenesis

Contrary to its established role as a tumor suppressor by eliminating damaged cells, sublethal caspase-3 activation has been identified as a facilitator of genetic instability and carcinogenesis. nih.govnih.gov Research has shown that a significant fraction of mammalian cells can survive exposure to stressors like ionizing radiation, despite activating caspase-3. nih.govaacrjournals.org This non-lethal activation promotes persistent DNA damage, the formation of chromosome aberrations, and ultimately, oncogenic transformation. nih.govaacrjournals.org

Mechanistically, this process involves downstream effectors of caspase-3, such as endonuclease G (EndoG). nih.govnih.gov In apoptotic cells, EndoG contributes to DNA fragmentation. However, in cells that survive sublethal caspase-3 activation, EndoG can cause persistent DNA damage that fosters genetic instability. nih.govelifesciences.org This pathway has been implicated in both radiation-induced and chemically-induced carcinogenesis. For instance, mice genetically deficient in caspase-3 showed significantly reduced skin carcinogenesis when exposed to chemical carcinogens. nih.govnih.gov Similarly, the oncogene Myc, which contributes to many cancers, requires sublethal caspase-3 activation to induce genomic instability and transform cells. elifesciences.org This evidence highlights a critical, context-dependent role for caspase-3, where its inhibition could paradoxically prevent the initiation and progression of cancer by safeguarding genome stability. nih.govelifesciences.org

Intervention in Inflammatory and Autoimmune Diseases

Modulation of Apoptosis in Pemphigus Vulgaris Pathogenesis

Pemphigus Vulgaris (PV) is a severe autoimmune disease where autoantibodies against desmogleins cause blistering of the skin and mucous membranes through a process called acantholysis (loss of cell-cell adhesion). nih.govmdpi.com Caspase-3 activation is a key event in the pathogenesis of PV. nih.govnih.gov The binding of PV autoantibodies to keratinocytes triggers signaling pathways, including p38 MAPK, that lead to the activation of caspase-3 and subsequent apoptosis, contributing to cell dissociation and blister formation. mdpi.commdpi.com

Pharmacological inhibition of caspase-3 has emerged as a promising therapeutic strategy. Studies have demonstrated that caspase inhibitors can prevent acantholysis and blistering in both in vitro and in vivo models of PV. nih.gov Using keratinocyte-specific caspase-3-deficient mice, researchers have provided a proof-of-concept that inhibiting this pathway can ameliorate blistering without causing keratinocyte fragility, justifying the potential translation of caspase-3 inhibitors into clinical trials for PV. nih.gov

Study FocusModel SystemKey InterventionOutcomeSource
Caspase-3's Role in Blistering Keratinocyte-specific caspase-3 deficient miceInjection with AK23 (Dsg3-specific antibody)Amelioration of blistering, demonstrating the necessity of caspase-3 in PV pathogenesis. nih.gov
Inhibition of Cell Detachment HaCaT cells (immortalized keratinocytes)Caspase-3-shRNAPrevented cell detachment and late apoptosis induced by PV autoantibodies. mdpi.com
Systematic Review of Caspase Inhibition In vitro and in vivo PV modelsPan-caspase and specific caspase-3 inhibitorsCaspase inhibitors block or reduce PV-induced acantholysis and blistering. nih.gov

Anti-inflammatory Effects in Chronic Pain and Systemic Inflammatory Conditions

Caspase-3 also plays a significant role in neuroinflammation and the development of chronic pain. nih.gov In models of neuropathic pain, nerve injury can increase the expression of caspase-3 in the spinal cord, leading to the apoptosis of dorsal horn neurons and contributing to pain sensitization. nih.gov Inhibition of caspase-3 activity, either through pharmacological inhibitors like Z-DEVD-FMK or via gene knockdown, has been shown to alleviate chronic pain symptoms in these models. nih.gov

The anti-inflammatory effects of caspase inhibition are not limited to the nervous system. Caspases are key signaling molecules for inflammation in a variety of conditions. nih.govnih.gov They are involved in the release of pro-inflammatory cytokines from dying cells, which can propagate an inflammatory response. nih.gov By inhibiting caspase activity, it is possible to reduce both cell death and the generation of these inflammatory signals. This mechanism is highlighted by the finding that some non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, function as caspase inhibitors, representing a novel aspect of their anti-inflammatory action that is independent of their well-known COX inhibition. nih.gov

Other Emerging Therapeutic Areas

The therapeutic potential of inhibiting caspase-3 extends beyond oncology and inflammation. Research into Caspase-3 Inhibitor III and related compounds has identified several other potential applications:

Pulmonary Hypertension: Innovo Therapeutics has patented new pyrazole derivatives that act as caspase-3 inhibitors for the potential treatment of pulmonary hypertension. bioworld.com

Neurodegenerative Diseases: Increased caspase activity is observed in a number of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. Inhibition of caspases is predicted to be therapeutically beneficial in these conditions. clinicsinoncology.com

Ischemic Injuries: Caspase inhibition is also being explored as a therapeutic strategy for conditions involving ischemia, such as myocardial infarction and stroke, where preventing apoptosis could preserve tissue function. clinicsinoncology.com

Tissue Protection and Wound Healing: In a marine biology context, a composition containing the caspase-3 inhibitor Emricasan (IDN-6556) was shown to mitigate skin ulceration in sea cucumbers by inhibiting apoptosis and reducing tissue damage, suggesting broader applications in tissue protection. mdpi.com


Protection Against Liver Injury and Organ Damage

Inhibition of caspase-3 has been identified as a promising strategy for mitigating acute liver injury and other forms of organ damage. Studies have shown that caspase-3 activation is a central element in the development of steatohepatitis and fibrosis. nih.gov The suppression of caspase-3 can lead to the protection of liver cells (hepatocytes) from damage, reduce cell death, and decrease pro-inflammatory signaling. nih.gov

Specifically, novel Gasdermin E (GSDME)-derived caspase-3 inhibitors, Ac-DMPD-CMK and Ac-DMLD-CMK, have demonstrated the ability to alleviate liver injury in a mouse model of acute hepatic failure. researchgate.net These inhibitors work by directly binding to the catalytic domain of caspase-3, which in turn prevents the cleavage of GSDME and PARP, thereby blocking both apoptotic and pyroptotic cell death events in hepatocytes. researchgate.net In a mouse model where cisplatin was used to induce acute liver injury, the caspase-3 inhibitor Ac-DMLD-CMK was shown to ameliorate the damage, resulting in reduced hepatocellular lesions and lower serum levels of liver enzymes ALT and AST. nih.gov

While the inhibition of apoptosis through caspase inhibitors shows therapeutic potential for liver diseases, some studies suggest caution. sciencedaily.comeurekalert.org Research has indicated that while blocking caspase-dependent apoptosis can be protective in the short term, it may lead to a switch towards delayed-onset, non-caspase-dependent necrotic cell death. sciencedaily.comeurekalert.org This highlights the complex interplay between different cell death pathways in the context of liver injury. eurekalert.org

Attenuation of Viral Cytopathic Effects (e.g., Enterovirus 71 Infection)

Caspase-3 inhibitors have been shown to effectively protect host cells from the damaging effects of certain viral infections. Human enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease, utilizes the host's caspase-3 to facilitate its own production and induce host cell apoptosis. frontiersin.orgnih.gov The viral 3C protein indirectly activates caspase-3, which aids in the viral life cycle. frontiersin.orgfrontiersin.org

Table 1: Effect of Caspase-3 Inhibitor on Cell Count in EV71-Infected RD Cells
ConditionCell Count (x 104)
Mock Infection1.53 ± 0.03
EV71 Infection0.57 ± 0.01
EV71 Infection + Caspase-3 Inhibitor1.06 ± 0.06

Data sourced from a study on the cytopathic effects of EV71 infection, showing that the caspase-3 inhibitor increased the number of viable cells compared to EV71 infection alone. nih.gov

Prevention of Cisplatin-Induced Ototoxicity

Cisplatin, a potent and widely used chemotherapy agent, is known for its significant ototoxic side effects, which can lead to permanent hearing loss. aacrjournals.org This damage is primarily caused by the induction of apoptosis in the sensory hair cells and neurons of the inner ear (cochlea). aacrjournals.orgnih.gov The activation of caspases, particularly initiator caspase-9 and the executioner caspase-3, is a final common pathway in cisplatin-induced auditory cell death. frontiersin.org

Studies have demonstrated that the direct application of caspase-3 inhibitors can protect against this damage. The intracochlear perfusion of the caspase-3 inhibitor z-DEVD-fmk was found to dramatically reduce the ototoxic effects of cisplatin in animal models. aacrjournals.org This protection was evidenced by a near-complete lack of apoptotic cell death of hair cells and the preservation of hearing. aacrjournals.org Similarly, other research has confirmed that the caspase-3 inhibitor Z-DEVD-FMK protects inner ear cells from cisplatin-induced toxicity. nih.gov These findings suggest that the targeted inhibition of caspase-3 is a viable strategy for preventing the hearing loss associated with cisplatin treatment. aacrjournals.orgnih.gov

Impact on Platelet Function and Viability During Storage

The shelf-life of platelet concentrates, crucial for transfusions, is limited to about five days due to deleterious changes in platelet structure and function, a process known as platelet storage lesion (PSL). nih.gov Anucleated platelets undergo a process akin to apoptosis during storage, which compromises their viability and effectiveness. nih.govresearchgate.net

The use of the caspase-3 inhibitor Z-DEVD-FMK has been investigated as a method to overcome these storage-related issues. nih.gov Studies show that inhibiting caspase-3 can positively affect the shelf-life of platelets. nih.gov Platelets treated with the inhibitor demonstrated significantly higher viability compared to control samples after four and seven days of storage. nih.govresearchgate.net This treatment not only improves survival but also helps maintain platelet function. At day 4 of storage, ristocetin-induced platelet aggregation was significantly higher in the inhibitor-treated platelets. researchgate.net By day 7, the binding of platelets to von Willebrand factor (vWF) was also significantly higher in the test group, indicating better-preserved functionality. researchgate.net These results suggest that inhibiting caspase-3 could be a valuable strategy for extending the storage time and maintaining the quality of platelet concentrates. researchgate.net

Table 2: Viability of Stored Platelets With and Without Caspase-3 Inhibitor (MTT Assay OD 570 nm)
Storage DayControl (Platelet Only)Test (Platelet + Caspase-3 Inhibitor)P-value
Day 41.85 ± 0.702.44 ± 0.610.001
Day 71.09 ± 0.561.61 ± 0.80.05

Data from an investigation into the effects of the caspase-3 inhibitor Z-DEVD-FMK on stored platelet concentrates, showing significantly higher viability in the treated group. nih.gov

Challenges and Future Directions in Caspase 3 Inhibitor Research

Optimization of Inhibitor Specificity and Minimizing Off-Target Effects

A primary challenge in the development of Caspase-3 inhibitors is achieving high specificity to minimize off-target effects. Caspases belong to a family of cysteine proteases with overlapping substrate specificities, making it difficult to design inhibitors that target only Caspase-3. nih.gov For instance, many inhibitors designed to target Caspase-3 also show activity against other caspases, such as Caspase-7, due to the high homology in their active sites. selleckchem.com

The most common design strategy for caspase inhibitors involves a peptide recognition sequence and an electrophilic "warhead" that covalently modifies the active-site cysteine residue. nih.gov While effective, this can lead to cross-reactivity with other cysteine proteases. To address this, researchers are exploring modifications to the peptide backbone and the warhead. For example, introducing unnatural amino acids or unique ketoester groups has shown some success in increasing selectivity for Caspase-3 over other caspases. nih.govnih.gov The goal is to develop inhibitors that can precisely modulate Caspase-3 activity without disrupting other essential cellular processes, a critical step for their safe therapeutic use.

Addressing Efficacy and Safety Challenges in Translational Development

Safety is another major concern. The complete inhibition of apoptosis could have unintended consequences, as programmed cell death is a vital process for normal tissue homeostasis. wikipedia.org There is a risk that inhibiting caspases could lead to the survival of damaged or mutated cells, potentially contributing to cancer development. nih.gov Therefore, future research must focus on optimizing dosing and treatment duration to maximize therapeutic benefit while minimizing the risk of long-term adverse effects.

Exploration of Novel Chemical Scaffolds and Non-Peptidyl Inhibitors

The limitations of traditional peptide-based inhibitors, such as poor cell permeability and metabolic instability, have spurred the search for novel chemical scaffolds. nih.gov Non-peptidyl small molecule inhibitors offer several potential advantages, including improved oral bioavailability and the ability to cross the blood-brain barrier.

Researchers are increasingly using computational methods, such as virtual screening of large chemical databases, to identify novel non-peptidyl inhibitors. nih.govnih.gov These in silico approaches, combined with traditional high-throughput screening, have led to the discovery of new classes of inhibitors, such as anilinoquinazolines (AQZs), which show promising potency and selectivity for Caspase-3. researchgate.net The development of these novel scaffolds is crucial for creating a new generation of Caspase-3 inhibitors with improved drug-like properties suitable for clinical development. nih.gov

Elucidating the Dualistic and Context-Dependent Roles of Caspase-3 in Disease Pathogenesis

Emerging evidence reveals that Caspase-3 has functions beyond its well-established role as an executioner of apoptosis. nih.gov This dualistic nature presents a significant challenge for inhibitor development. In some contexts, sublethal activation of Caspase-3 can promote processes like cell proliferation, differentiation, and even tumorigenesis. nih.govnih.gov For example, caspase activation has been implicated in promoting inflammation and angiogenesis, which can contribute to tumor regrowth after chemotherapy. wikipedia.orgnih.gov

This context-dependent activity means that inhibiting Caspase-3 could have unforeseen and potentially detrimental effects. In some scenarios, Caspase-3 activity may be protective, and its inhibition could worsen disease outcomes. nih.govnih.gov Therefore, a deeper understanding of the non-apoptotic and context-dependent roles of Caspase-3 is essential for the rational design of therapeutic strategies. Future research should aim to identify the specific cellular conditions that dictate the pro- or anti-disease functions of Caspase-3 to enable more targeted and safer therapeutic interventions.

Advancements in Delivery Systems for Targeted Caspase-3 Inhibition

Effective delivery of Caspase-3 inhibitors to the desired site of action is a major challenge, particularly for diseases affecting the central nervous system or for targeting specific cell types within a tissue. mdpi.compatsnap.com Many potential inhibitors have poor bioavailability and are unable to efficiently cross cellular membranes or the blood-brain barrier. nih.gov

To overcome these limitations, researchers are developing advanced drug delivery systems. nih.gov Nanocarriers, such as liposomes and polymeric nanoparticles, are being explored to encapsulate Caspase-3 inhibitors, protecting them from degradation and improving their pharmacokinetic profile. mdpi.commdpi.com These nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, to direct the inhibitor to specific cells or tissues, thereby increasing local concentration and reducing systemic toxicity. nih.govmdpi.com For example, nanoparticles can be designed to target receptors overexpressed on cancer cells, enhancing the delivery of the inhibitor to the tumor site. mdpi.com These targeted delivery strategies hold great promise for improving the therapeutic efficacy and safety of Caspase-3 inhibitors.

Integration of Computational and Experimental Approaches for Rational Drug Design

The integration of computational and experimental methods is revolutionizing the design of Caspase-3 inhibitors. nih.gov Computational approaches, such as molecular modeling and virtual screening, allow for the rapid and cost-effective identification of potential inhibitor candidates from vast chemical libraries. nih.gov These methods can predict how a molecule will bind to the active site of Caspase-3 and estimate its inhibitory activity. nih.gov

These in silico predictions are then validated and refined through experimental studies. nih.gov Structure-activity relationship (SAR) studies, guided by the crystal structures of caspases bound to inhibitors, provide valuable insights for optimizing inhibitor potency and selectivity. nih.gov This iterative cycle of computational design and experimental testing accelerates the drug discovery process and enables the rational design of inhibitors with improved properties. researchgate.net This integrated approach is essential for developing the next generation of highly specific and potent Caspase-3 inhibitors.

Refinement of Molecular Imaging Probes for In Vivo Caspase-3 Activity Monitoring

The ability to monitor Caspase-3 activity in real-time within a living organism is crucial for both understanding its role in disease and for evaluating the efficacy of inhibitor therapies. mdpi.com Molecular imaging probes, such as those used in positron emission tomography (PET), offer a non-invasive way to visualize and quantify caspase activity. nih.gov

However, the development of effective imaging probes faces several challenges. Probes must be highly selective for Caspase-3, able to cross cell membranes to reach their intracellular target, and clear rapidly from the body to provide a good signal-to-noise ratio. nih.govmdpi.com Recent efforts have focused on developing activity-based probes (ABPs) that bind irreversibly to active Caspase-3, providing a more stable signal. nih.gov While promising, many current probes suffer from low tumor uptake or insufficient target selectivity. nih.gov Future advancements in probe design, including the development of fluorescent and bioluminescent reporters, will be critical for providing dynamic and quantitative measurements of Caspase-3 activity in preclinical and clinical settings. nih.govpromega.com

Understanding the Impact of Caspase-3 Inhibition on Cell Fate beyond Classical Apoptosis

While Caspase-3 is predominantly recognized as a primary executioner of apoptosis, emerging research has uncovered its significant involvement in a variety of non-apoptotic cellular processes. nih.govrupress.org This expanded understanding complicates the therapeutic application of Caspase-3 inhibitors, as blocking its function may have unintended consequences on normal cellular activities. The level of Caspase-3 activity appears to be a critical determinant of cell fate; high levels of activity typically lead to apoptosis, whereas lower, sublethal levels can regulate other functions. royalsocietypublishing.org

Inhibition of this low-level Caspase-3 activity can interfere with crucial physiological and pathological processes. Recent studies have demonstrated that non-apoptotic Caspase-3 activity is vital for the differentiation of multiple cell types, including myoblasts, osteoblasts, neurons, and megakaryocytes. nih.gov For instance, research on K562 leukemia cells showed that certain chemotherapeutic agents induce differentiation rather than apoptosis by activating Caspase-3 at low levels. nih.gov The inhibition of Caspase-3 in this context significantly impaired the cells' ability to differentiate, suggesting that Caspase-3 inhibitors could inadvertently block beneficial cellular maturation processes. nih.gov

Furthermore, non-lethal Caspase-3 activation plays a role in cellular remodeling and plasticity. In neurobiology, it is involved in the pruning of dendrites and axons and has been linked to synaptic dysfunction in models of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Systemic treatment with a caspase inhibitor in a mouse model of Parkinson's disease prevented the loss of dendritic spines and deficits in synaptic long-term depression, highlighting a non-apoptotic function in neuronal architecture. nih.gov Similarly, in the autoimmune blistering disease Pemphigus Vulgaris (PV), low-level Caspase-3 activation is a key pathogenic event, contributing to keratin (B1170402) retraction and loss of cell adhesion without inducing classical apoptosis. nih.gov Pharmacological inhibition of this activity was shown to be a promising therapeutic strategy in preclinical models of PV. nih.gov

These findings underscore a significant challenge: a Caspase-3 inhibitor intended to prevent apoptotic cell death might also disrupt essential non-apoptotic functions such as cell differentiation, tissue remodeling, and synaptic plasticity. nih.govnih.gov This duality necessitates a deeper understanding of the molecular switches that determine whether Caspase-3 activation leads to death or another cellular outcome.

Table 1: Selected Non-Apoptotic Functions of Caspase-3

Cellular ProcessCell/Tissue TypeObserved Effect of Caspase-3 ActivationReference
Cell Differentiation K562 Leukemia CellsInduces erythroid differentiation nih.gov
MyoblastsTriggers myoblast fusion and myotube formation nih.gov
NeuronsMediates neurite extension and cytoskeletal changes nih.gov
Synaptic Plasticity Striatal Neurons (Parkinson's Model)Mediates pruning of dendritic spines nih.gov
Hippocampal Neurons (Alzheimer's Model)Mediates synaptic dysfunction and LTD deficits nih.gov
Cell Adhesion & Proliferation Keratinocytes (Pemphigus Vulgaris)Contributes to keratin retraction and acantholysis nih.gov
Sperm Development DrosophilaFacilitates cytoplasmic elimination during sperm differentiation royalsocietypublishing.org
Cellular Remodeling Lens Cells / Red Blood CellsRequired for removal of the nucleus and other organelles royalsocietypublishing.org

Future Preclinical Validation and Clinical Trial Design Considerations

The successful translation of Caspase-3 inhibitors, including "Caspase-3 Inhibitor III," from the laboratory to clinical practice hinges on rigorous preclinical validation and thoughtfully designed clinical trials. The expanding knowledge of Caspase-3's non-apoptotic roles introduces complexities that must be addressed in these stages.

Preclinical Validation: Future preclinical studies must move beyond simple efficacy models of apoptosis inhibition. A critical step is the use of advanced genetic models, such as keratinocyte-specific caspase-3-deficient mice, which have been instrumental in providing a proof-of-concept for treating conditions like Pemphigus Vulgaris. nih.gov These models help validate that inhibiting the target in a specific cell type ameliorates disease without causing unacceptable side effects, such as impairing epidermal homeostasis. nih.gov

Validation studies should also aim to:

Establish a Therapeutic Window: Determine the concentration range where the inhibitor blocks pathological apoptosis or low-level caspase activity without interfering with essential physiological functions.

Identify Biomarkers: Develop reliable biomarkers to monitor both the intended inhibitory effect and any off-target effects on non-apoptotic pathways.

Address Potential for Incomplete Efficacy: Since some studies show that caspase inhibition alone does not fully prevent a disease phenotype, preclinical models should explore potential combination therapies. nih.gov Other signaling molecules may drive the disease process, and a multi-target approach could be more effective. nih.gov

Clinical Trial Design: Based on robust preclinical data, clinical trials for Caspase-3 inhibitors must be designed with particular care. Key considerations include:

Patient Stratification: Selecting patient populations where Caspase-3 is a clearly identified and dominant pathogenic driver is crucial. This may involve screening for specific biomarkers of Caspase-3 activation.

Dose-Response and Safety: Initial trials should meticulously establish a safe dose-response relationship. nih.gov Given the neuroprotective potential seen in preclinical glaucoma and traumatic brain injury models, long-term safety profiles, especially concerning neurological function, must be evaluated. nih.govmdpi.com

Innovative Safety Mechanisms: For therapies involving powerful modulation of cell fate pathways, incorporating safety switches could be a forward-thinking strategy. For example, the use of inducible caspase systems (like caspase-9) in CAR T-cell therapy to eliminate the engineered cells if toxicity occurs offers a paradigm that could be adapted. oncodaily.com

Comprehensive Endpoint Selection: Clinical endpoints should not be limited to survival or primary disease symptoms. They must also include assessments of functions potentially modulated by non-apoptotic Caspase-3, such as cognitive function, tissue repair, and immune response, to monitor for unintended consequences.

Ultimately, the path forward for Caspase-3 inhibitors requires a nuanced approach that acknowledges the enzyme's multifaceted nature. High-quality preclinical evidence is needed to confirm efficacy and safety before carefully designed clinical trials can determine the true therapeutic potential of compounds like Caspase-3 Inhibitor III. nih.govnih.gov

Q & A

Q. What is the biochemical mechanism of Caspase-3 Inhibitor III, and how does it modulate apoptosis in experimental models?

Caspase-3 Inhibitor III (Ac-DEVD-CMK) is an irreversible, cell-permeable inhibitor that binds covalently to the active site of caspase-3, blocking its proteolytic activity. Caspase-3 is a key executioner protease in apoptosis, responsible for cleaving substrates like poly(ADP-ribose) polymerase (PARP) and lamins, which mediate cellular disassembly . To validate its specificity, researchers should use fluorogenic substrates (e.g., Ac-DEVD-pNA) to measure caspase-3 activity inhibition in vitro, alongside controls such as untreated cells or caspase-3-deficient models .

Q. What methodological steps are critical for validating Caspase-3 Inhibitor III efficacy in cell-based assays?

  • Dose Optimization : Start with concentrations ranging from 10–50 µM, as lower doses may fail to inhibit caspase-3 fully, while higher doses risk off-target effects .
  • Time-Course Analysis : Apoptosis assays (e.g., Annexin V/PI staining) should be performed at multiple time points (e.g., 6–24 hours post-treatment) to account for temporal variations in caspase activation .
  • Positive/Negative Controls : Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm apoptosis specificity and vehicle-treated controls to rule out solvent toxicity .

Q. How should researchers confirm apoptosis inhibition when using Caspase-3 Inhibitor III?

Apoptosis should be assessed through complementary methods:

  • Biochemical : Measure PARP cleavage via western blotting.
  • Morphological : Use microscopy to observe apoptotic bodies or nuclear condensation.
  • Functional : Combine with viability assays (MTT/XTT) to distinguish caspase-dependent vs. -independent cell death .

Advanced Research Questions

Q. How can off-target effects of Caspase-3 Inhibitor III on other caspases (e.g., caspase-8 or -10) be mitigated in complex systems?

Caspase-3 Inhibitor III may cross-react with caspase-8 due to structural similarities in the catalytic site . To address this:

  • Specificity Testing : Use caspase-8-specific substrates (e.g., Ac-IETD-pNA) to quantify off-target inhibition .
  • Genetic Knockdown : Combine inhibitor treatment with siRNA targeting caspase-8 to isolate caspase-3-specific effects .
  • Multiplex Assays : Employ platforms like the Apo-ONE Homogeneous Caspase-3/7 Assay to monitor multiple caspases simultaneously .

Q. What experimental strategies resolve discrepancies in Caspase-3 Inhibitor III efficacy across different cell lines?

Variability may arise from differences in:

  • Cell Permeability : Use live-cell imaging with fluorescent inhibitors (e.g., FAM-DEVD-FMK) to confirm intracellular uptake .
  • Endogenous Caspase-3 Levels : Quantify basal caspase-3 expression via qPCR or western blotting before inhibitor application .
  • Microenvironmental Factors : Test inhibitor efficacy under varying oxygen tensions or serum conditions to mimic physiological stress .

Q. How should researchers design studies to analyze Caspase-3 Inhibitor III’s role in caspase cascade cross-talk?

  • Hierarchical Inhibition : Pre-treat cells with upstream caspase inhibitors (e.g., caspase-9 inhibitor) to dissect signaling hierarchy .
  • Pathway Mapping : Use phospho-proteomics or RNA-seq to identify compensatory pathways activated upon caspase-3 inhibition .
  • Dynamic Modeling : Integrate kinetic data into computational models to predict caspase activation thresholds and feedback loops .

Q. What controls are essential for long-term studies involving Caspase-3 Inhibitor III to ensure data reproducibility?

  • Stability Controls : Verify inhibitor stability in culture medium via HPLC at 24-hour intervals .
  • Replication : Perform triplicate experiments across independent cell passages to account for clonal variability .
  • Blinded Analysis : Use automated image analysis or third-party software to reduce bias in apoptosis quantification .

Data Interpretation and Contradictions

Q. How to reconcile conflicting results on Caspase-3 Inhibitor III’s cytoprotective effects in ischemia-reperfusion vs. neurodegenerative models?

Context-dependent outcomes may reflect differences in:

  • Cell Type : Neuronal cells exhibit higher basal autophagy, which may compensate for apoptosis inhibition .
  • Stress Duration : Short-term inhibition may delay apoptosis, while prolonged treatment could trigger necrosis .
  • Downstream Signaling : Analyze alternative death pathways (e.g., necroptosis markers like MLKL phosphorylation) .

Q. What statistical approaches are recommended for analyzing dose-response data with Caspase-3 Inhibitor III?

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC50 values .
  • ANOVA with Post Hoc Tests : Compare multiple doses against controls, adjusting for family-wise error rates .
  • Meta-Analysis : Pool data from independent studies to identify consensus efficacy thresholds .

Tables for Key Methodological Parameters

Parameter Recommended Value Evidence Source
Working Concentration10–50 µM (cell-based assays)
Incubation Time1–2 hours (pre-treatment)
Storage Conditions-20°C, desiccated
Specificity ValidationCaspase-8/10 activity assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-DEVD-CMK
Reactant of Route 2
Ac-DEVD-CMK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.